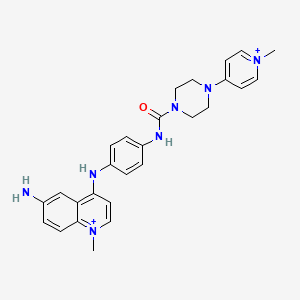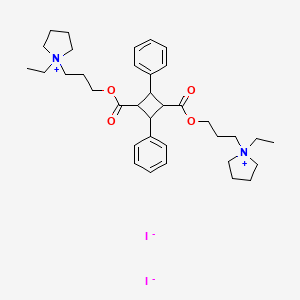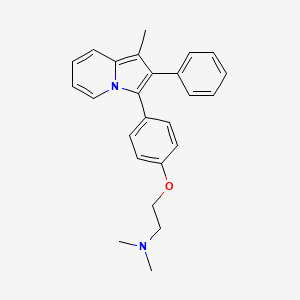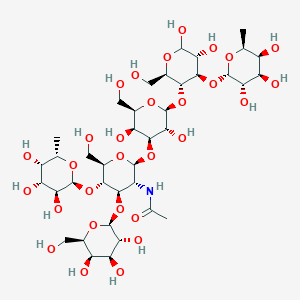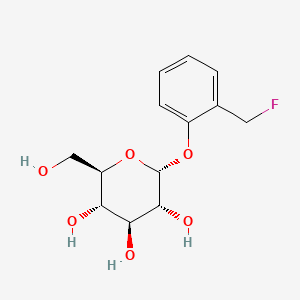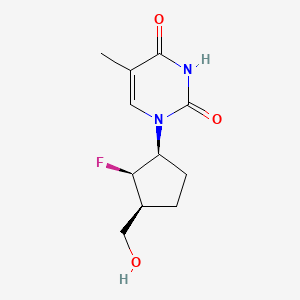
2-Hydroxyethyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclohexyl group attached to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:
Cyclohexyl isocyanate+2-Hydroxyethanol→2-Hydroxyethyl cyclohexylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexylcarbamate with a carbonyl group.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films and enhance material properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl cyclohexylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethylcarbamate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
2-Hydroxyethyl (2-hydroxyethyl)carbamate: Contains an additional hydroxyethyl group, leading to increased hydrophilicity.
Uniqueness
2-Hydroxyethyl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This structural feature enhances its stability and reactivity compared to other carbamate derivatives.
Eigenschaften
CAS-Nummer |
13027-13-9 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-hydroxyethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C9H17NO3/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |
InChI-Schlüssel |
ZQJHGLDCSXRDPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


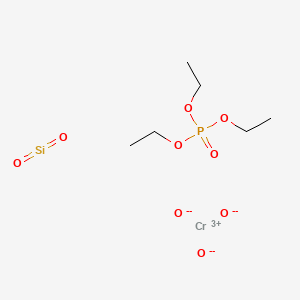
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)


